molecular formula C23H22N4O3 B2943947 6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-29-9

6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2943947
CAS RN: 946305-29-9
M. Wt: 402.454
InChI Key: HDKSGERRQWGHSS-UHFFFAOYSA-N
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Description

The compound is a pyrido[2,3-d]pyrimidine derivative. Pyrido[2,3-d]pyrimidines are a class of compounds that have been reported to possess various pharmacological activities like antimicrobial, antitumor and anti-inflammatory .


Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrido[2,3-d]pyrimidines can generally be synthesized via reaction of certain precursors with electrophilic and nucleophilic reagents . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization .

Scientific Research Applications

Optical and Nonlinear Optical Properties

Pyrimidine derivatives have been synthesized and studied for their potential applications in optical and nonlinear optical (NLO) devices. A study by Mohan et al. (2020) on pyrimidine-based bis-uracil derivatives highlights their considerable NLO character, making them efficient candidates for NLO device fabrications. This indicates the potential of similar compounds, including 6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, in optical applications (Mohan et al., 2020).

Catalysis

The use of pyrimidine derivatives in catalysis has been demonstrated through the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives using nano Fe2O3@SiO2–SO3H as a catalyst (Ghashang et al., 2017). This suggests that compounds like 6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione could play a role in catalyzing multi-component reactions, enhancing the efficiency of synthetic processes (Ghashang et al., 2017).

Antiviral Evaluation

The antiviral activity of pyrimidine derivatives has been explored, with some compounds synthesized for evaluation against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1). The study by El-Etrawy and Abdel-Rahman (2010) demonstrates the potential of pyrimidine derivatives in antiviral drug development, suggesting a possible application for 6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in this field (El-Etrawy & Abdel-Rahman, 2010).

Urease Inhibition

Rauf et al. (2010) investigated the urease inhibition activity of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives. This research shows the potential of pyrimidine derivatives in developing treatments for diseases where urease activity plays a critical role, such as certain types of infections and urolithiasis (Rauf et al., 2010).

Mechanism of Action

properties

IUPAC Name

6-ethyl-1,3-dimethyl-5-(4-phenoxyanilino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-4-15-14-24-21-19(22(28)27(3)23(29)26(21)2)20(15)25-16-10-12-18(13-11-16)30-17-8-6-5-7-9-17/h5-14H,4H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKSGERRQWGHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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